2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

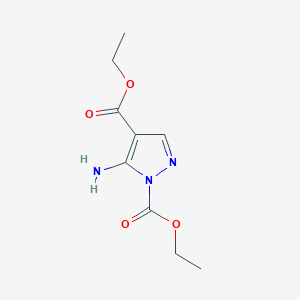

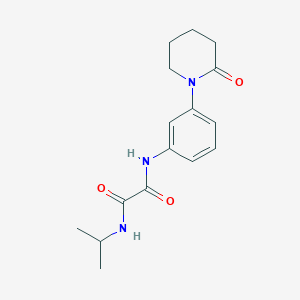

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a chemical compound with the molecular formula C13H18N2.2H2O . It has a molecular weight of 238.33 . This compound is provided by ChemBridge Corporation to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is 1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.

Physical And Chemical Properties Analysis

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a solid at room temperature . It should be stored at -20°C .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have explored the synthesis of indole-derived compounds and their biological evaluation. For instance, Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives and evaluated their antimicrobial and antiviral activities, including against HIV-1 and RNA viruses (Sanna et al., 2018).

Chemical Transformations and Reactions

Bobowski (1981) and (1983) conducted studies on the condensation and transformation of 1H-indol-3-ethanamine derivatives. These studies detailed the synthesis of various complex structures, including tetrahydrospiro compounds and tetrahydro-1H-pyrido indoles (Bobowski, 1981), (Bobowski, 1983).

Enantioselective Iso-Pictet-Spengler Reactions

Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, leading to the creation of indole-based core structure motifs in medicinal chemistry (Schönherr & Leighton, 2012).

DNA Binding and Cytotoxicity Studies

Research by Kumar et al. (2012) involved Cu(II) complexes of tridentate ligands, including derivatives of 1H-indole-3-ethanamine, to study their DNA binding properties and cytotoxicity against cancer cell lines (Kumar et al., 2012).

Efflux Pump Inhibitors

A study by Héquet et al. (2014) focused on synthesizing 1‐(1H‐indol‐3‐yl)ethanamine derivatives as potent inhibitors of the Staphylococcus aureus NorA efflux pump, showing their significance in combating antibiotic resistance (Héquet et al., 2014).

Antimicrobial Activities

Rajeswari and Santhi (2019) synthesized novel Schiff bases from tryptamine (related to 2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine) and evaluated their significant antimicrobial activities (Rajeswari & Santhi, 2019).

Potential in Polymer Synthesis

Studies like those conducted by Miura and Yoshida (2002) have explored the synthesis of functional alkoxyamines, contributing to the development of well-defined star polymers, demonstrating the versatility of indole derivatives in polymer science (Miura & Yoshida, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXHQJAGITSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)

![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)